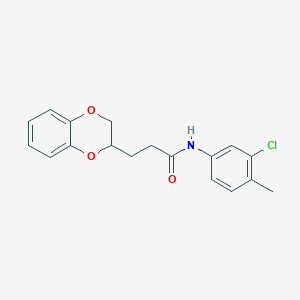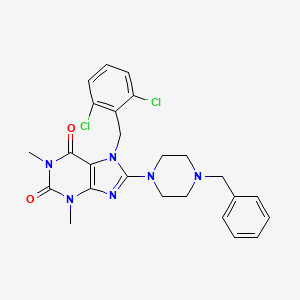![molecular formula C22H19NOS B4177534 12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177534.png)
12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Descripción general
Descripción
12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MT-45 and is classified as a synthetic opioid. The purpose of
Mecanismo De Acción
MT-45 acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain perception. It binds to these receptors and activates them, leading to a decrease in the sensation of pain. MT-45 also has an effect on the release of neurotransmitters in the brain, which can lead to a feeling of euphoria.
Biochemical and Physiological Effects:
MT-45 has been found to have both analgesic and euphoric effects. It has also been found to have a low potential for abuse and dependence, which makes it a potential candidate for the development of new pain medications. However, more research is needed to fully understand the biochemical and physiological effects of MT-45.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MT-45 in lab experiments is its low potential for abuse and dependence, which makes it a safer alternative to other opioids. However, one limitation is that more research is needed to fully understand its effects on the body and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on MT-45. One area of research could focus on the development of new pain medications that are based on the structure of MT-45. Another area of research could focus on the potential use of MT-45 as a treatment for opioid addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of MT-45 and its potential side effects.
Conclusion:
In conclusion, MT-45 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have analgesic and euphoric effects and a low potential for abuse and dependence. More research is needed to fully understand the biochemical and physiological effects of MT-45 and its potential applications in the development of new pain medications and treatments for opioid addiction.
Aplicaciones Científicas De Investigación
MT-45 has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have analgesic properties, which make it a potential candidate for the development of new pain medications. MT-45 has also been studied for its potential use as a treatment for opioid addiction.
Propiedades
IUPAC Name |
12-(3-methylthiophen-2-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NOS/c1-13-11-12-25-22(13)21-19-15-6-3-2-5-14(15)9-10-17(19)23-16-7-4-8-18(24)20(16)21/h2-3,5-6,9-12,21,23H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMOWYONSKPSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(3-methylthiophen-2-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4177451.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4177487.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)

![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)

![N-(4-methoxyphenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea](/img/structure/B4177541.png)
![methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)